![molecular formula C13H11N5O4 B5729490 [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea](/img/structure/B5729490.png)
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea is a complex organic compound that features a nitropyridine moiety linked to a phenyl group through an oxyphenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of pyridine to obtain 5-nitropyridine, followed by its reaction with phenol derivatives to form the oxyphenyl intermediate. This intermediate is then reacted with urea derivatives under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods minimize the accumulation of potentially explosive intermediates and allow for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Condensation: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Condensation: Acid or base catalysts can be employed depending on the specific reaction.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or phenyl rings .
Scientific Research Applications
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the phenyl and urea groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-ylazobenzene derivatives: These compounds also feature a nitropyridine moiety and have similar electronic properties.
4-Nitropyridine derivatives: These compounds share the nitropyridine core but differ in their substitution patterns and functional groups
Uniqueness
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitropyridine and urea moieties allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c14-13(19)17-16-7-9-1-4-11(5-2-9)22-12-6-3-10(8-15-12)18(20)21/h1-8H,(H3,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJTPHRGQWAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)
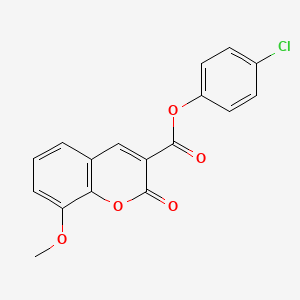
![3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B5729433.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)
![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)
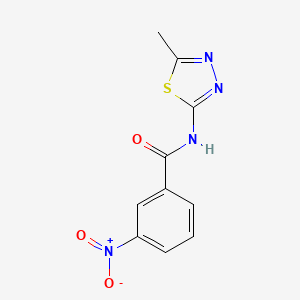
methanone](/img/structure/B5729469.png)
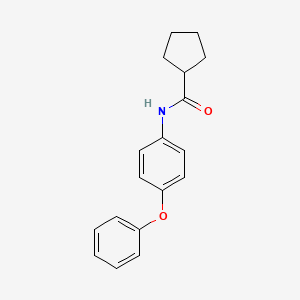
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole](/img/structure/B5729484.png)
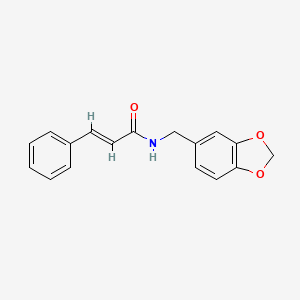
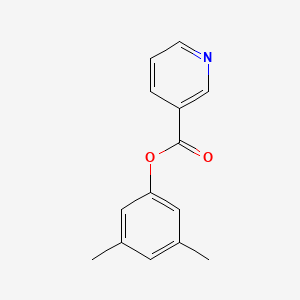
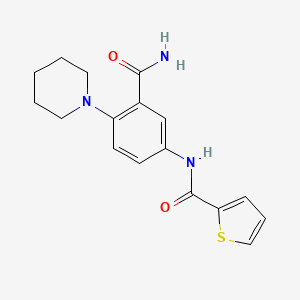
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
